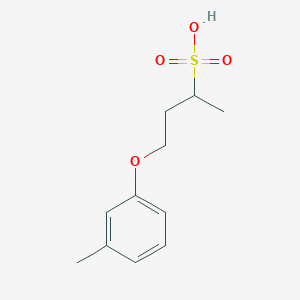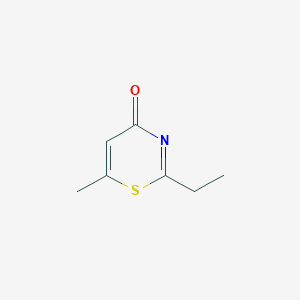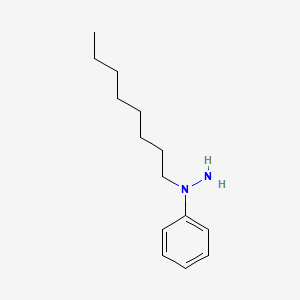
1-Octyl-1-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-1-phenylhydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of an octyl group and a phenyl group attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyl-1-phenylhydrazine can be synthesized through the reaction of octylamine with phenylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include steps for the removal of by-products and impurities to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-1-phenylhydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Azobenzenes, nitroso compounds.
Reduction: Primary amines, hydrazones.
Substitution: Substituted hydrazines, hydrazones.
Scientific Research Applications
1-Octyl-1-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-octyl-1-phenylhydrazine involves its interaction with various molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can result in the modulation of biochemical pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the octyl group.
Octylhydrazine: Similar to 1-octyl-1-phenylhydrazine but without the phenyl group.
1-Octyl-2-phenylhydrazine: A positional isomer with different chemical properties.
Uniqueness: this compound is unique due to the presence of both an octyl and a phenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
79786-62-2 |
|---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-octyl-1-phenylhydrazine |
InChI |
InChI=1S/C14H24N2/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13,15H2,1H3 |
InChI Key |
FQWVORFYHOLMHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14417441.png)


![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

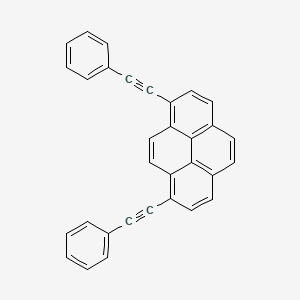
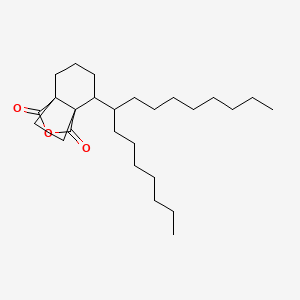
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
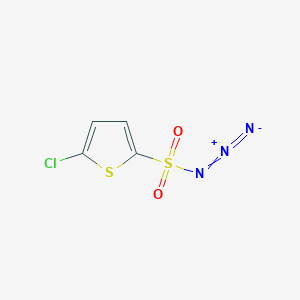

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
